molecular formula C4H4BBrCl2F3K B8003029 Potassium (E)-3-bromo-1,4-dichlorobut-2-en-2-yltrifluoroborate

Potassium (E)-3-bromo-1,4-dichlorobut-2-en-2-yltrifluoroborate

Cat. No.: B8003029
M. Wt: 309.79 g/mol
InChI Key: LGVFVJTYSQFRCD-LNKPDPKZSA-N
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Description

Potassium (E)-3-bromo-1,4-dichlorobut-2-en-2-yltrifluoroborate is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of boron, bromine, chlorine, and fluorine atoms in the molecule makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium (E)-3-bromo-1,4-dichlorobut-2-en-2-yltrifluoroborate typically involves the hydroboration of an appropriate alkyne or alkene precursor. The process generally includes the following steps:

    Hydroboration: The addition of a boron-hydrogen bond across the carbon-carbon multiple bond of the precursor.

    Halogenation: Introduction of bromine and chlorine atoms through halogenation reactions.

    Formation of Trifluoroborate: The final step involves the conversion of the boron-containing intermediate to the trifluoroborate salt using potassium fluoride.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration and halogenation processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Potassium (E)-3-bromo-1,4-dichlorobut-2-en-2-yltrifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Cross-Coupling Reactions: The trifluoroborate group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to modify the oxidation state of the boron atom.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild bases.

    Cross-Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate or cesium carbonate, are commonly used. Reactions are often carried out in polar aprotic solvents like dimethylformamide or tetrahydrofuran.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products:

    Substitution Reactions: Products include substituted derivatives with various functional groups replacing the halogens.

    Cross-Coupling Reactions: Products are typically biaryl or alkenyl derivatives formed through the coupling of the trifluoroborate with aryl or alkenyl halides.

    Oxidation and Reduction Reactions: Products include boronic acids or boranes, depending on the reaction conditions.

Scientific Research Applications

Potassium (E)-3-bromo-1,4-dichlorobut-2-en-2-yltrifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of Potassium (E)-3-bromo-1,4-dichlorobut-2-en-2-yltrifluoroborate involves its participation in various chemical reactions In cross-coupling reactions, the trifluoroborate group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond

Comparison with Similar Compounds

Potassium (E)-3-bromo-1,4-dichlorobut-2-en-2-yltrifluoroborate can be compared with other organoboron compounds such as:

  • Potassium (E)-3-bromo-1,4-dichlorobut-2-en-2-ylboronic acid
  • Potassium (E)-3-bromo-1,4-dichlorobut-2-en-2-ylboronate ester
  • Potassium (E)-3-bromo-1,4-dichlorobut-2-en-2-ylborane

Uniqueness: The trifluoroborate group in this compound provides enhanced stability and reactivity compared to other boron-containing compounds. This makes it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.

Properties

IUPAC Name

potassium;[(E)-3-bromo-1,4-dichlorobut-2-en-2-yl]-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BBrCl2F3.K/c6-4(2-8)3(1-7)5(9,10)11;/h1-2H2;/q-1;+1/b4-3-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVFVJTYSQFRCD-LNKPDPKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(=C(CCl)Br)CCl)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C(=C(/CCl)\Br)/CCl)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BBrCl2F3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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